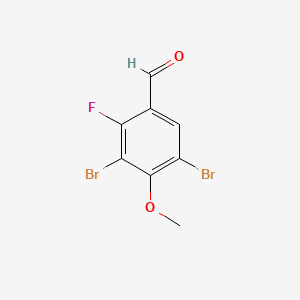
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde: is an organic compound with the molecular formula C8H5Br2FO2 . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzaldehyde core. This compound is typically a light yellow solid and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde can be achieved through multi-step organic reactions. One common method involves the bromination of 2-fluoro-4-methoxybenzaldehyde using bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as acetic acid at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 3,5-dibromo-2-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3,5-dibromo-2-fluoro-4-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific properties .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to target molecules, thereby increasing its efficacy .
Comparación Con Compuestos Similares
3-Fluoro-4-methoxybenzaldehyde: Lacks the bromine atoms but has similar applications in organic synthesis.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is unique due to the combination of bromine, fluorine, and methoxy groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H5Br2FO2 |
|---|---|
Peso molecular |
311.93 g/mol |
Nombre IUPAC |
3,5-dibromo-2-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8-5(9)2-4(3-12)7(11)6(8)10/h2-3H,1H3 |
Clave InChI |
NQZYSGQYNNJCNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1Br)F)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12457469.png)
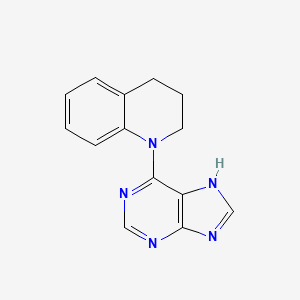
![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)
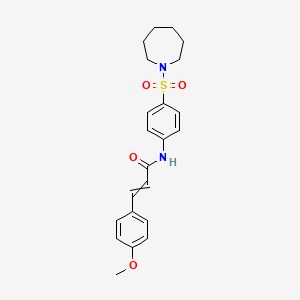
![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)
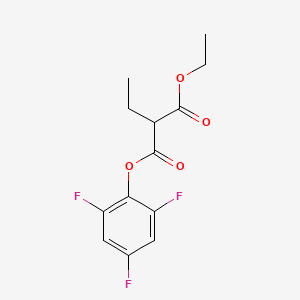
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)
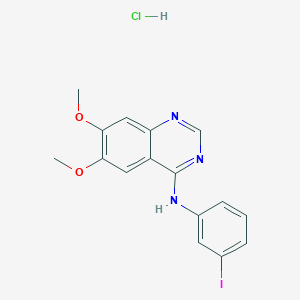
![N,N'-[(2,3,5,6-tetrafluorobenzene-1,4-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B12457510.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B12457518.png)
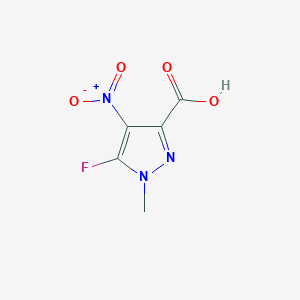
![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
